Regioisomeric Differentiation: Melting Point and Thermal Behavior vs. 2-Bromo-5-fluorobenzamide
5-Bromo-2-fluorobenzamide exhibits a distinct melting point range of 138–141 °C, compared with approximately 143 °C for its direct regioisomer 2-bromo-5-fluorobenzamide (CAS 1006-34-4) . The ~2–5 °C lower melting point reflects differences in crystal packing energetics arising from the positional exchange of bromine and fluorine substituents. This thermal signature serves as a simple, quantitative identity check to distinguish between the two regioisomers without requiring NMR or mass spectrometry, and can indicate differential solubility behavior in organic solvents during reaction workup .
| Evidence Dimension | Melting point (solid-state thermal property) |
|---|---|
| Target Compound Data | 138–141 °C (5-Bromo-2-fluorobenzamide) |
| Comparator Or Baseline | 2-Bromo-5-fluorobenzamide (CAS 1006-34-4): ~143 °C; 5-Chloro-2-fluorobenzamide (CAS 261762-57-6): 134–138 °C |
| Quantified Difference | 2–5 °C lower than the 2-bromo regioisomer; approximately 3–4 °C higher than the 5-chloro analog |
| Conditions | Reported melting point ranges from vendor certificates of analysis (capillary method) |
Why This Matters
A measurable, instrumentally simple thermal distinction confirms regioisomeric identity at receiving inspection, preventing costly synthetic errors caused by accidental regioisomer substitution in multi-step syntheses.
